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Strain and Culture Conditions

Host Strain: Komagataella phaffii GS115 [1].
Engineering Tool: CRISPR/Cas9 system for genetic modifications [1].

Culture Medium: YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) [1].
Culture Conditions: Incubation at 30°C and 220 rpm [1].

Extraction Aid: 10% n-dodecane is added to the shake flasks after 24 hours of incubation for in-situ
extraction of the volatile valencene [1].

Key Genetic Engineering Strategies

The high production titer was achieved through sequential metabolic engineering. The table below

summarizes the strategies and the corresponding improvement in valencene yield [1].

Table 1. Summary of Engineering Strategies and Yield Improvements in K. phaffii

Engineering
Strategy

Specific Modification
Resulting
Valencene Titer

Fold Increase
(Cumulative)

Base Strain Integration of valencene synthase

(CaVAL) from Callitropsis
nootkatensis [1].

2.1 mg/L -

Fusion Expression Fusion of FPP synthase (ERG20) with
valencene synthase (CaVAL) using

8.2 mg/L ~4x
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Engineering
Strategy

Specific Modification
Resulting
Valencene Titer

Fold Increase
(Cumulative)

an optimized linker [1].

MVA Pathway
Enhancement

Overexpression of key MVA pathway

genes: IDI1, tHMG1, ERG12, ERG19
[1].

Increased by

27% (to ~10.4
mg/L)

~5x

Competitive
Pathway Down-
regulation

Deletion of the native promoter of
ERG9 (squalene synthase) [1].

48.1 mg/L ~23x

Gene Copy Number
Amplification

Optimization to three copies of the

ERG20-CaVAL fusion expression
cassette [1].

173.6 mg/L (in

shake flasks)

~83x

Detailed Experimental Protocol

3.1. Plasmid and Strain Construction

Host Preparation: Construct a K. phaffii GS115 strain constitutively expressing the Cas9 protein

(e.g., strain GS115-Cas9) [1].
gRNA Design: Design sgRNA sequences targeting specific genomic loci for integration using the

Benchling CRISPR tool [1].
Donor DNA Construction: Clone the expression cassettes (e.g., CaVAL, MVA pathway genes,

fusion proteins) into donor plasmids with appropriate homology arms [1].
Strain Transformation: Co-transform the K. phaffii host with the sgRNA plasmid and the linear donor

DNA using electroporation to generate recombinant strains [1]. All constructed strains should be
verified by diagnostic PCR [1].

3.2. Flask-Scale Fermentation

Inoculum Preparation:
Pick a single colony of the recombinant K. phaffii strain and inoculate it into a tube containing 5

mL of YPD medium [1].
Incubate for 24 hours at 30°C and 220 rpm [1].

Production Phase:
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Transfer the pre-culture to 50 mL of fresh YPD medium in a 250 mL shake flask at a 1% (v/v)

inoculation ratio [1].
Incubate at 30°C and 220 rpm for 72 hours [1].

After 24 hours of incubation, add n-dodecane to a final concentration of 10% (v/v) for in-situ
product extraction [1].

Harvest: Following the fermentation, collect the n-dodecane overlay containing the valencene for
analysis [1].

3.3. Analytical Method: GC-MS for Valencene Quantification

Instrument: Gas Chromatograph with a flame ionization detector or mass spectrometer (e.g.,

SHIMADZU GC-TQ8050 NX) [1].
Column: SH-I-SiI column (30 m × 0.25 mm × 0.25 μm) [1].

Carrier Gas: Helium at a constant flow rate of 1 mL/min [1].
Temperature Program [1]:

Inlet Temperature: 240°C
Oven Program: Initial temperature 60°C (hold for 10 min) → Ramp to 200°C at 10°C/min →

Hold at 200°C for 6 min.
Detection: Compare retention times and mass spectra with an authentic valencene standard for

identification and quantification [1].

Visual Overview of Biosynthesis and Engineering Workflow

The following diagram illustrates the integrated metabolic pathway and engineering strategy in the

engineered K. phaffii:

Discussion and Notes

Chassis Selection: K. phaffii is a robust eukaryotic host with advantages for protein processing and

genetic manipulation, making it a promising platform for terpenoid production [1].
Critical Engineering Steps: The most significant yield improvements came from redirecting

metabolic flux by down-regulating the competitive squalene pathway and amplifying the copy number
of the key fusion enzyme [1].

Industrial Relevance: The titer of 173.6 mg/L in shake flasks demonstrates the potential of this
engineered cell factory. For commercial production, further optimization in bioreactors (e.g., controlled

fed-batch fermentation) is recommended.
Broader Applicability: The strategies employed here—fusion protein expression, pathway

enhancement, and competitive pathway down-regulation—provide a valuable template for the
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synthesis of other high-value terpenoids in K. phaffii [1].

Conclusion

This protocol outlines a systematic approach to engineer Komagataella phaffii into an efficient cell factory

for (+)-valencene production. By combining multiple metabolic engineering strategies, a significant increase

in yield was achieved, showcasing a viable and sustainable alternative to traditional plant extraction

methods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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